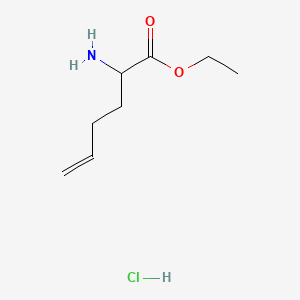![molecular formula C11H13ClN2O B14045141 (6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
Aplicaciones Científicas De Investigación
(6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol include other benzimidazole derivatives such as:
- 1H-Benzimidazole-2-methanol
- 6-Chloro-1-methyl-1H-benzoimidazol-2-yl)methanol
- 6-Chloro-1-ethyl-1H-benzoimidazol-2-yl)methanol
Uniqueness
What sets (6-Chloro-1-propyl-1H-benzoimidazol-2-yl)methanol apart from other similar compounds is its unique combination of a chloro group and a propyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to distinct therapeutic effects .
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
(6-chloro-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13ClN2O/c1-2-5-14-10-6-8(12)3-4-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
Clave InChI |
JHNCGJGCGVHCSY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=CC(=C2)Cl)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
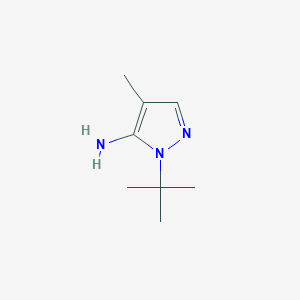
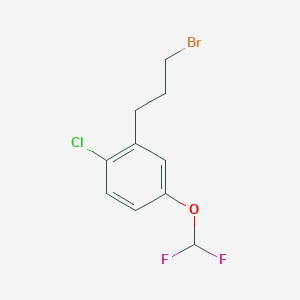
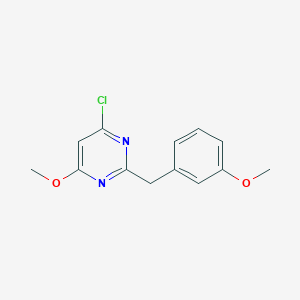
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
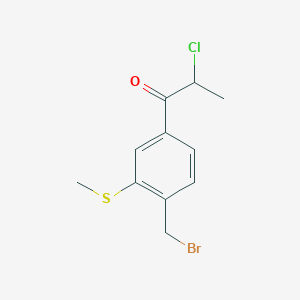
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

